molecular formula C14H19N5 B2521019 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(piperidin-1-yl)pyrazine CAS No. 2415501-37-8

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(piperidin-1-yl)pyrazine

Cat. No.: B2521019
CAS No.: 2415501-37-8
M. Wt: 257.341
InChI Key: RGYSTGAZTRGTOP-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(piperidin-1-yl)pyrazine is a heterocyclic compound that features a pyrazine ring substituted with a pyrazolyl and a piperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(piperidin-1-yl)pyrazine typically involves the following steps:

    Formation of the pyrazolyl intermediate: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with an appropriate halogenated reagent under basic conditions.

    Coupling with pyrazine: The pyrazolyl intermediate is then coupled with a pyrazine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Introduction of the piperidinyl group: Finally, the piperidinyl group is introduced through nucleophilic substitution or other suitable methods.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(piperidin-1-yl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or organometallic compounds under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine oxides, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(piperidin-1-yl)pyrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(piperidin-1-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazine: Lacks the piperidinyl group, which may affect its biological activity and chemical reactivity.

    3-(piperidin-1-yl)pyrazine: Lacks the pyrazolyl group, which may influence its properties and applications.

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(piperidin-1-yl)pyrazine is unique due to the presence of both pyrazolyl and piperidinyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-piperidin-1-ylpyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5/c1-11-10-12(2)19(17-11)14-13(15-6-7-16-14)18-8-4-3-5-9-18/h6-7,10H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGYSTGAZTRGTOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=CN=C2N3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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